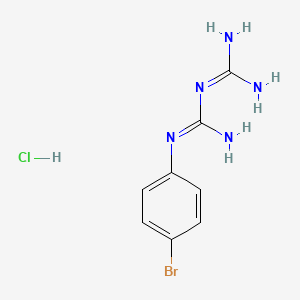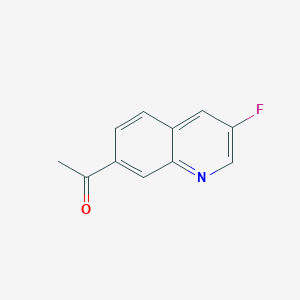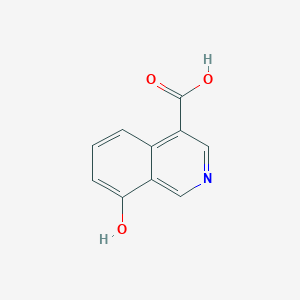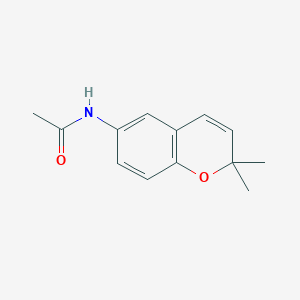
N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide is an organic compound with the molecular formula C13H15NO2 It belongs to the class of chromene derivatives, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide typically involves the reaction of 2,2-dimethyl-2H-chromen-6-amine with acetic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability .
化学反応の分析
Types of Reactions
N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Medicine: Explored for its antifungal and antimicrobial activities, making it a candidate for developing new therapeutic agents.
作用機序
The mechanism of action of N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates signaling pathways related to apoptosis and cell survival, thereby exerting its neuroprotective and antimicrobial effects.
類似化合物との比較
N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide can be compared with other chromene derivatives such as:
2,2-Dimethyl-2H-chromen-6-amine: Similar structure but lacks the acetamide group, resulting in different biological activities.
2,2-Dimethyl-2H-chromen-6-carboxylic acid: Contains a carboxylic acid group instead of an acetamide group, leading to variations in chemical reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable subject for ongoing research and development.
特性
CAS番号 |
19849-34-4 |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC名 |
N-(2,2-dimethylchromen-6-yl)acetamide |
InChI |
InChI=1S/C13H15NO2/c1-9(15)14-11-4-5-12-10(8-11)6-7-13(2,3)16-12/h4-8H,1-3H3,(H,14,15) |
InChIキー |
SPJCUZNWAQZUNI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(C=C2)(C)C |
正規SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(C=C2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


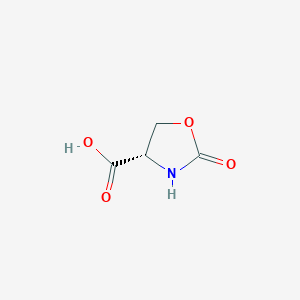
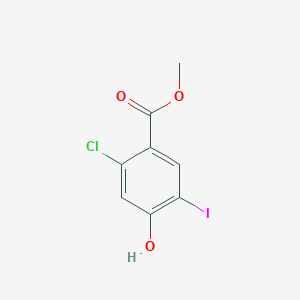
![5-Bromobenzo[d][1,3]dioxol-2-one](/img/structure/B3049140.png)


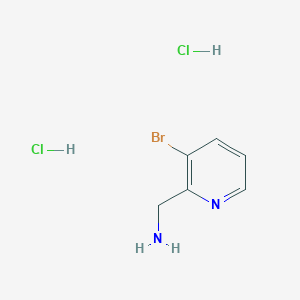
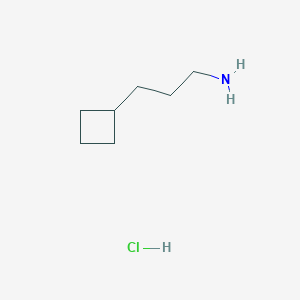
![tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate](/img/structure/B3049152.png)
![2-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B3049154.png)

